molecular formula C15H20NNaO5S B12055318 Sodium 3-({2-[(2,6-dimethylphenyl)(hydroxyacetyl)amino]ethyl}sulfanyl)-2-hydroxypropanoate CAS No. 1228182-52-2

Sodium 3-({2-[(2,6-dimethylphenyl)(hydroxyacetyl)amino]ethyl}sulfanyl)-2-hydroxypropanoate

Cat. No.: B12055318
CAS No.: 1228182-52-2
M. Wt: 349.4 g/mol
InChI Key: AVSNXORCABRXGJ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethachlor Metabolite SYN 528702 sodium salt involves multiple steps, starting from the appropriate dimethachlor precursor. The key steps include:

Industrial Production Methods

Industrial production of Dimethachlor Metabolite SYN 528702 sodium salt follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Dimethachlor Metabolite SYN 528702 sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Dimethachlor Metabolite SYN 528702 sodium salt involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethachlor Metabolite SYN 528702 sodium salt is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its sodium salt form enhances its solubility and stability, making it suitable for various analytical and research applications .

Properties

CAS No.

1228182-52-2

Molecular Formula

C15H20NNaO5S

Molecular Weight

349.4 g/mol

IUPAC Name

sodium;2-hydroxy-3-[2-(N-(2-hydroxyacetyl)-2,6-dimethylanilino)ethylsulfanyl]propanoate

InChI

InChI=1S/C15H21NO5S.Na/c1-10-4-3-5-11(2)14(10)16(13(19)8-17)6-7-22-9-12(18)15(20)21;/h3-5,12,17-18H,6-9H2,1-2H3,(H,20,21);/q;+1/p-1

InChI Key

AVSNXORCABRXGJ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CCSCC(C(=O)[O-])O)C(=O)CO.[Na+]

Origin of Product

United States

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